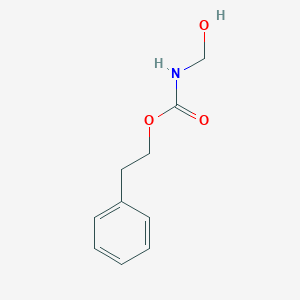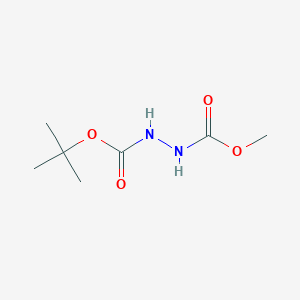
tert-Butyl methyl hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. The compound is characterized by its white crystalline appearance and is insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl methyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of hydrazine hydrate with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted tert-butyl and methyl compounds .
Aplicaciones Científicas De Investigación
tert-Butyl methyl hydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl hydrazodicarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl methyl hydrazine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl and methyl groups provide steric hindrance, making it less prone to unwanted side reactions compared to similar compounds .
Propiedades
Número CAS |
24537-38-0 |
|---|---|
Fórmula molecular |
C7H14N2O4 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
tert-butyl N-(methoxycarbonylamino)carbamate |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3,(H,8,10)(H,9,11) |
Clave InChI |
HVOVRLDCVJQTRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


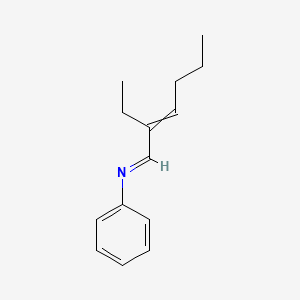
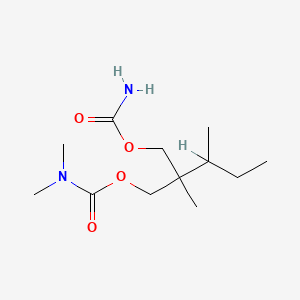
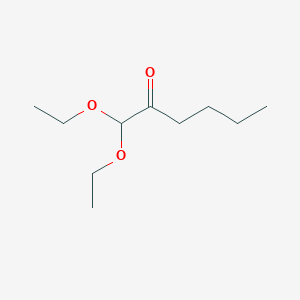


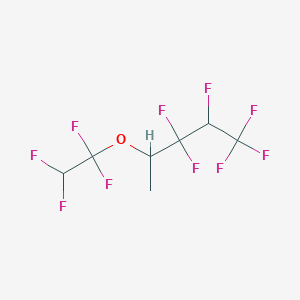

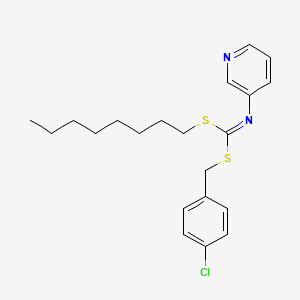
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
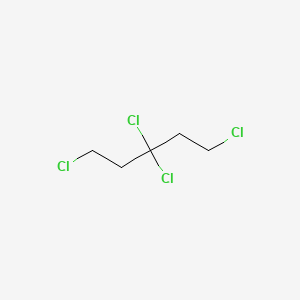
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
